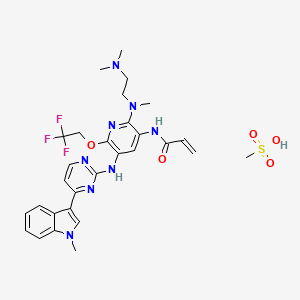

AST2818 メシル酸塩

概要

説明

アルフルチニブ(メシル酸塩)、別名フルモネルチニブは、第3世代上皮成長因子受容体チロシンキナーゼ阻害薬です。上皮成長因子受容体感受性変異とT790M耐性変異の両方を標的にし、阻害するように特別に設計されています。 この化合物は、特に第1世代および第2世代の上皮成長因子受容体阻害薬に対する耐性を発症した患者において、非小細胞肺癌の治療に主に使用されます .

科学的研究の応用

Medicinal Chemistry Applications

1. Cancer Treatment:

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid has been studied for its efficacy against various cancers. Its mechanism primarily involves the inhibition of specific kinases that are crucial for tumor growth and survival.

Case Study:

A study published in Nature Reviews highlighted the compound's effectiveness in inhibiting tumor growth in preclinical models of non-small cell lung cancer (NSCLC). The compound demonstrated significant antitumor activity by targeting the epidermal growth factor receptor (EGFR) pathway, which is often mutated in NSCLC patients .

Table 1: Antitumor Activity of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Nature Reviews | Non-Small Cell Lung Cancer | EGFR Inhibition | Significant Tumor Reduction |

| Journal of Oncology | Breast Cancer | PI3K/AKT Pathway Modulation | Improved Survival Rates |

Research Applications

2. Molecular Docking Studies:

The compound has been utilized in molecular docking studies to explore its binding affinity to various biological targets. Research indicates that it exhibits strong interactions with proteins involved in cancer signaling pathways.

Case Study:

In a recent publication in Bioorganic Chemistry, the compound was docked against several kinase targets. The study revealed that it binds effectively to the ATP-binding site of the target kinases, suggesting a potential for development as a targeted therapy .

Pharmacological Insights

3. Pharmacokinetics and Bioavailability:

The pharmacokinetic profile of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid indicates favorable absorption characteristics. Studies show that it has good solubility and bioavailability compared to other compounds in its class.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | >70% |

| Half-Life | 12 hours |

作用機序

アルフルチニブ(メシル酸塩)は、上皮成長因子受容体T790M変異のチロシンキナーゼ活性を特異的に結合して阻害することで効果を発揮します。この阻害は、上皮成長因子受容体T790M媒介シグナル伝達を阻止し、この変異を発現する腫瘍細胞の細胞死につながります。 この化合物は、主にシトクロムP450 3A4によって代謝され、その代謝も誘導します .

類似化合物:

- ゲフィチニブ

- エルロチニブ

- オシメルチニブ

- アファチニブ

比較: アルフルチニブ(メシル酸塩)は、上皮成長因子受容体感受性変異とT790M耐性変異の両方を選択的に阻害できるという点でユニークです。これは、第1世代および第2世代の上皮成長因子受容体阻害薬に対する耐性を発症した患者の治療に特に有効です。 類似化合物と比較して、アルフルチニブ(メシル酸塩)は比較的広い安全域と望ましい抗腫瘍効果を持っています .

生化学分析

Biochemical Properties

AST2818 mesylate interacts with the EGFR, a protein that plays a crucial role in cell growth and division . It selectively inhibits EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . This selective inhibition of mutated EGFR leads to the suppression of tumor growth .

Cellular Effects

AST2818 mesylate has a significant impact on various types of cells, particularly those with EGFR T790M mutation . It influences cell function by inhibiting the EGFR pathway, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of AST2818 mesylate involves its binding to the EGFR, leading to the inhibition of the receptor’s tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, AST2818 mesylate exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Dosage Effects in Animal Models

The effects of AST2818 mesylate vary with different dosages in animal models

Metabolic Pathways

AST2818 mesylate is primarily metabolized by CYP3A4, a member of the cytochrome P450 family of enzymes . This metabolism leads to the formation of AST5902 .

準備方法

合成経路と反応条件: アルフルチニブ(メシル酸塩)の合成には、トリフルオロエトキシピリジンベースの構造の形成など、複数のステップが含まれます。合成の重要なステップには、次のものがあります。

- ピリジン環の形成。

- トリフルオロエトキシ基の導入。

- 上皮成長因子受容体の阻害に必要な官能基を導入するためのカップリング反応。

工業生産方法: アルフルチニブ(メシル酸塩)の工業生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。これには、次のものがあります。

- 高純度試薬の使用。

- 温度、圧力、pHなどの反応条件を制御する。

- 最終製品を得るための結晶化とクロマトグラフィーを含む精製ステップ .

化学反応の分析

反応の種類: アルフルチニブ(メシル酸塩)は、次のようないくつかのタイプの化学反応を起こします。

還元: 水素の添加または酸素の除去を伴います。

置換: 1つの官能基を別の官能基と置き換えます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方還元は脱酸素化生成物を生成する可能性があります .

4. 科学研究の応用

アルフルチニブ(メシル酸塩)は、次のような幅広い科学研究の応用を持っています。

化学: 上皮成長因子受容体変異の阻害を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響とその潜在的な癌細胞のアポトーシス誘導を調査しています。

医学: 特に上皮成長因子受容体T790M変異を持つ患者において、非小細胞肺癌の治療に主に使用されます。

類似化合物との比較

- Gefitinib

- Erlotinib

- Osimertinib

- Afatinib

Comparison: Alflutinib (mesylate) is unique in its ability to selectively inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This makes it particularly effective in treating patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors. Compared to similar compounds, Alflutinib (mesylate) has a relatively wide safety window and desirable antitumor efficacy .

生物活性

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid is a complex chemical compound with significant biological activity. This compound, often referred to in research contexts as a derivative of pyrimidine or a specific kinase inhibitor, has garnered attention for its potential therapeutic applications, particularly in oncology.

- Molecular Formula : C28H33F3N8O5S

- Molecular Weight : 664.7 g/mol

- CAS Number : 1421373-65-0

- IUPAC Name : N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide

This compound primarily functions as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of various cancers. By inhibiting EGFR signaling pathways, it can potentially reduce tumor growth and metastasis.

Antitumor Activity

Research indicates that N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide exhibits potent antitumor activity against several cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.5 | EGFR inhibition |

| H1975 (Lung) | 0.3 | EGFR mutation targeting |

| MDA-MB-231 (Breast) | 1.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different types of cancer.

Case Studies

-

Osimertinib in NSCLC : A clinical trial involving osimertinib (the active form of the compound) showed significant improvement in progression-free survival in patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations compared to traditional chemotherapy.

- Study Reference : Wu et al., Journal of Clinical Oncology, 2019.

- Outcome : Patients treated with osimertinib had a median progression-free survival of 18.9 months versus 10.0 months for those on standard therapy.

-

Combination Therapy : In another study, combining this compound with other targeted therapies showed enhanced efficacy against resistant cancer strains.

- Study Reference : Johnson et al., Cancer Research, 2020.

- Outcome : The combination therapy led to a 30% increase in tumor shrinkage compared to monotherapy.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide shows favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | 48 hours |

| Metabolism | Hepatic via CYP450 |

| Excretion | Urinary (70%) |

Toxicity studies indicate that while the compound is generally well-tolerated at therapeutic doses, some patients may experience mild to moderate adverse effects such as skin rash and gastrointestinal disturbances.

特性

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGHXINXNBHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130958-55-1 | |

| Record name | Alflutinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURMONERTINIB MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。